molecular formula C19H20ClN3O2 B5585004 5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide

5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide

Cat. No. B5585004
M. Wt: 357.8 g/mol
InChI Key: ODFFLYJGMNMFQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide" typically involves multi-step organic reactions, starting from basic heterocyclic and aromatic precursors. These processes often employ techniques such as condensation reactions, amidation, and substitution reactions to introduce various functional groups into the molecule (Guna, Patolia, Patel, & Purohit, 2009). The synthesis can be tailored to modify certain groups to enhance the compound's biological activity or physical properties.

Molecular Structure Analysis

The molecular structure of compounds like "5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide" is characterized using spectroscopic and crystallographic techniques. X-ray crystallography, in particular, plays a crucial role in determining the exact three-dimensional arrangement of atoms within the molecule, revealing the stereochemistry and confirming the (E)-configuration of certain moieties (Al-Wabli et al., 2019). This detailed structural information is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

"5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide" and similar compounds participate in various chemical reactions, influenced by their functional groups. The presence of an imidazole ring, for example, allows for nucleophilic substitution reactions, while the furamide moiety can undergo hydrolysis under certain conditions. These reactions can significantly alter the compound's biological activity and solubility (Sharma et al., 2019).

Physical Properties Analysis

The physical properties of such a compound, including melting point, solubility, and stability, are influenced by its molecular structure. The presence of both hydrophobic (chlorophenyl and furan rings) and hydrophilic (imidazole ring and amide linkage) components contributes to a complex solubility profile, making it soluble in certain organic solvents and potentially bioavailable (Rafiee & Mohagheghnezhad, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and potential for forming hydrogen bonds, are dictated by the functional groups present in the molecule. For instance, the imidazole ring can act as both an acid and a base, making it amphoteric. This dual functionality can be exploited in various chemical and biological contexts, affecting the compound's interaction with enzymes, receptors, and other biological molecules (Chandrappa et al., 2009).

properties

IUPAC Name

5-(2-chlorophenyl)-N-[2-methyl-1-(1-methylimidazol-2-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-12(2)17(18-21-10-11-23(18)3)22-19(24)16-9-8-15(25-16)13-6-4-5-7-14(13)20/h4-12,17H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFFLYJGMNMFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CN1C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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